molecular formula C16H24N2O3S B2649816 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide CAS No. 2034303-53-0

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide

Cat. No.: B2649816
CAS No.: 2034303-53-0
M. Wt: 324.44
InChI Key: NIOPIYCBIWRRBG-UHFFFAOYSA-N
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Description

N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with an oxolane (tetrahydrofuran) ring at the 3-position. The benzenesulfonamide group is linked via a methylene bridge to the piperidine’s 4-position.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c19-22(20,16-4-2-1-3-5-16)17-12-14-6-9-18(10-7-14)15-8-11-21-13-15/h1-5,14-15,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOPIYCBIWRRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the oxolane ring. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its oxolane-piperidine hybrid system. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Target Reference
N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide Oxolan-3-yl, benzenesulfonamide Not provided Not specified (inference: potential α1-adrenoceptor or enzyme modulation)
N-{1-[2-(2-Methoxyphenoxy)ethyl]piperidin-4-yl}isoquinoline-4-sulfonamide (25) 2-Methoxyphenoxyethyl, isoquinoline-sulfonamide ~550 (estimated) α1A-Adrenoceptor antagonist (6-fold functional preference)
3-Chloro-2-fluoro-N-{[1-(2-(2-isopropoxyphenoxy)ethyl)piperidin-4-yl]methyl}benzene sulfonamide (34) 2-Isopropoxyphenoxyethyl, chloro-fluoro-benzene sulfonamide ~600 (estimated) α1A-Adrenoceptor antagonist (high selectivity)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine core, fluorophenyl-chromenone 589.1 Not specified (anticancer or kinase inhibition inferred)
Goxalapladib Naphthyridine core, trifluoromethyl biphenyl 718.80 Atherosclerosis treatment (phospholipase A2 inhibitor)
N-{1-[(6-Chloropyridin-3-yl)carbonyl]piperidin-4-yl}-2'-(methoxymethyl)-3-(trifluoromethyl)biphenyl-4-sulfonamide Chloropyridinyl carbonyl, trifluoromethyl biphenyl 568.016 Not specified (agrochemical or receptor antagonist inferred)

Pharmacological and Functional Insights

  • α1-Adrenoceptor Antagonists: Compounds 25 and 34 () demonstrate that piperidine-sulfonamide hybrids with aryloxyethyl substituents exhibit subtype-selective antagonism.
  • Agrochemical Derivatives : highlights sulfonamide derivatives (e.g., N-(pyridin-2-yl)benzenesulfonamides) optimized for low bee toxicity. The target compound’s oxolane moiety could enhance hydrophilicity, reducing environmental persistence compared to chloropyridinyl derivatives .
  • Kinase or Enzyme Targets : The pyrazolo-pyrimidine sulfonamide in suggests sulfonamides paired with heterocyclic cores are viable in kinase inhibition. The target compound’s oxolane-piperidine system may offer unique steric effects for binding pocket interactions .

Physicochemical Properties

  • Molecular Weight: The target compound’s molecular weight is likely between 400–450 g/mol (estimated), smaller than Goxalapladib (718.8 g/mol) but comparable to α1-adrenoceptor antagonists (~550–600 g/mol). Lower molecular weight could improve bioavailability.
  • Polarity : The oxolane ring introduces an oxygen atom, enhancing polarity compared to purely aromatic substituents (e.g., trifluoromethyl biphenyl in ). This may improve aqueous solubility relative to lipophilic analogs like fentanyl derivatives () .

Toxicity and Selectivity Considerations

  • emphasizes the importance of substituent choice in reducing bee toxicity for agrochemical sulfonamides. The target compound’s oxolane group, being less electrophilic than chloropyridinyl or fluorophenyl groups, may mitigate off-target toxicity .
  • Fentanyl analogs () demonstrate that piperidine modifications profoundly affect receptor binding. The target compound’s lack of opioid-like substituents (e.g., phenethyl groups) suggests divergent toxicity profiles .

Biological Activity

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by data from recent studies.

Chemical Structure and Properties

The compound features a piperidine ring and a benzenesulfonamide moiety, which are known for their diverse biological activities. The oxolan group adds to its structural complexity, potentially influencing its interaction with biological targets.

Antibacterial Activity

Studies have demonstrated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives of benzenesulfonamide have shown effectiveness against several bacterial strains. In a recent study, synthesized sulfonamides displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM compared to standard drugs .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nOther strains2.17

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented. Research indicates that compounds structurally similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an effective inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for the treatment of neurodegenerative disorders like Alzheimer's disease. The synthesized compounds showed strong AChE inhibition with IC50 values significantly lower than conventional inhibitors .

EnzymeCompoundIC50 (µM)
Acetylcholinesterase7o1.13
Urease7p6.28

Study on Antimicrobial Activity

A recent study synthesized a series of sulfonamide derivatives, including this compound, and evaluated their antimicrobial activity against various pathogens. The results indicated that these compounds exhibited promising antibacterial properties, particularly against gram-positive bacteria.

Enzyme Inhibition Research

Another research effort focused on the enzyme inhibitory properties of piperidine-based sulfonamides. The findings revealed that several derivatives effectively inhibited urease activity, suggesting potential applications in treating conditions related to urease-producing bacteria.

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